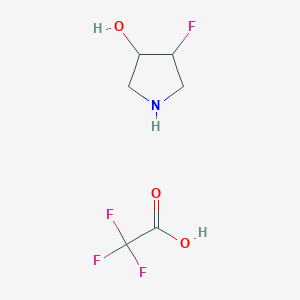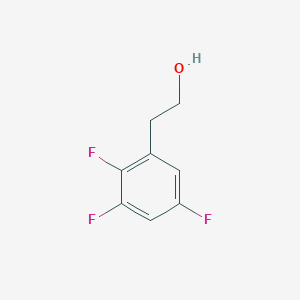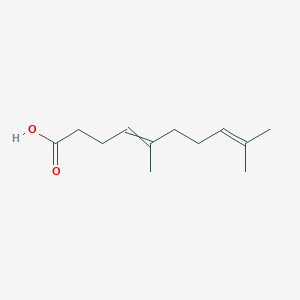
5,9-Dimethyldeca-4,8-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dimethyl-4,8-decadienoic acid is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . It is characterized by its structure, which includes a ten-carbon chain with two double bonds and two methyl groups at the 5th and 9th positions. This compound is also known by its systematic name, (E)-5,9-dimethyl-4,8-decadienoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dimethyl-4,8-decadienoic acid can be achieved through various methods. One common synthetic route involves the use of dicarboxylic acid 10b in pyridine and water, heated at reflux for one hour under an inert atmosphere . This reaction yields the desired monocarboxylic acid as an orange oil, which can be used without further purification .
Industrial Production Methods
Industrial production methods for 5,9-Dimethyl-4,8-decadienoic acid are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,9-Dimethyl-4,8-decadienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Esterification reactions often use alcohols in the presence of acid catalysts, such as sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated derivatives.
Substitution: Esters or amides.
Scientific Research Applications
5,9-Dimethyl-4,8-decadienoic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: This compound can be used in studies related to lipid metabolism and signaling pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,9-Dimethyl-4,8-decadienoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity. The double bonds and methyl groups contribute to the compound’s reactivity and ability to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4,7-Decadienoic acid: Another decadienoic acid with double bonds at different positions.
2,4-Decadienoic acid: A positional isomer with double bonds at the 2nd and 4th positions.
Geranylacetic acid: A related compound with a similar structure but different functional groups.
Uniqueness
5,9-Dimethyl-4,8-decadienoic acid is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
40518-76-1 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
5,9-dimethyldeca-4,8-dienoic acid |
InChI |
InChI=1S/C12H20O2/c1-10(2)6-4-7-11(3)8-5-9-12(13)14/h6,8H,4-5,7,9H2,1-3H3,(H,13,14) |
InChI Key |
HPOYZGTYWKRTPU-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(=O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


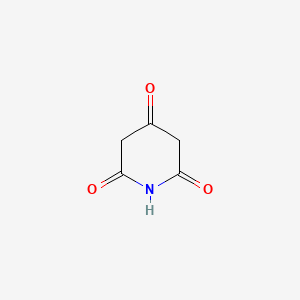
![But-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12437259.png)
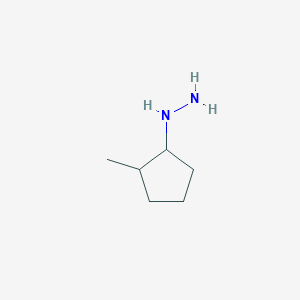
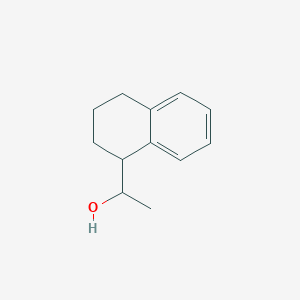
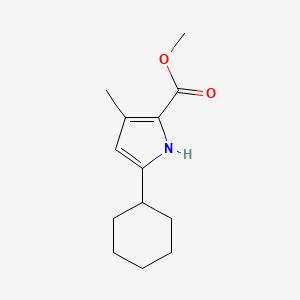
![2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid](/img/structure/B12437294.png)
![N-[1-(2-furanyl)ethylideneamino]carbamic acid tert-butyl ester](/img/structure/B12437299.png)
![[(3,5-Dichlorophenyl)methoxy]azanium chloride](/img/structure/B12437304.png)
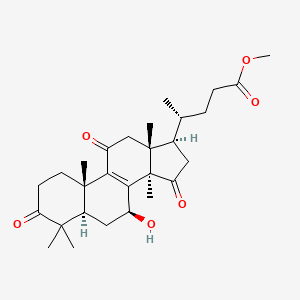
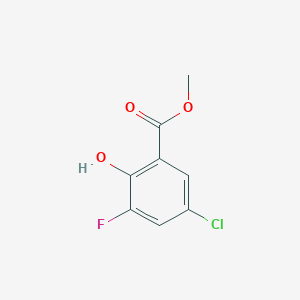
![1-Ethyl-2-[7-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;iodide](/img/structure/B12437351.png)
![6-Ethoxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12437357.png)
